REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([NH2:7])=[CH:5][S:4][CH:3]=1.Cl.[C:9](=N)(OCC)[CH2:10][CH2:11][CH2:12][CH3:13]>C(O)C>[CH2:10]([C:9]1[NH:1][C:2]2=[CH:3][S:4][CH:5]=[C:6]2[N:7]=1)[CH2:11][CH2:12][CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
NC1=CSC=C1N
|
Name
|
|
Quantity
|
504 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(CCCC)(OCC)=N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2, 25% EtOAc/hexanes)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NC=2C(N1)=CSC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |